molecular formula C13H17BClFO3 B15051680 (2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Cat. No.: B15051680
M. Wt: 286.53 g/mol
InChI Key: YCGODVYHVJNPBA-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a complex organic compound that features a boronic ester group, a chloro substituent, and a fluoro substituent on a phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the borylation of a suitable precursor. One common method is the reaction of 4-formylphenylboronic acid pinacol ester with appropriate reagents under controlled conditions . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the borylation process .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, ligands, and bases such as potassium carbonate. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted phenyl derivatives, which can be further functionalized for use in different applications .

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and applications . The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17BClFO3

Molecular Weight

286.53 g/mol

IUPAC Name

[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)10(15)6-11(9)16/h5-6,17H,7H2,1-4H3

InChI Key

YCGODVYHVJNPBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)CO

Origin of Product

United States

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